N-CYCLOPROPYL-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROANILINE
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Overview
Description
N-CYCLOPROPYL-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROANILINE is a complex organic compound that features a cyclopropyl group, a furan ring, a piperazine moiety, and a nitroaniline structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its unique structural features that allow for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROANILINE typically involves multiple steps, starting with the preparation of the furan-2-carbonyl piperazine intermediate. This intermediate is then reacted with a cyclopropylamine derivative and a nitroaniline compound under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROANILINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-CYCLOPROPYL-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROANILINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-CYCLOPROPYL-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-AMINOANILINE: Similar structure but with an amino group instead of a nitro group.
N-CYCLOPROPYL-5-[4-(THIOPHEN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROANILINE: Contains a thiophene ring instead of a furan ring.
Uniqueness
N-CYCLOPROPYL-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROANILINE is unique due to its combination of a cyclopropyl group, a furan ring, and a nitroaniline structure. This unique combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c23-18(17-2-1-11-26-17)21-9-7-20(8-10-21)14-5-6-16(22(24)25)15(12-14)19-13-3-4-13/h1-2,5-6,11-13,19H,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUCPGOHJQGCLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CO4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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